Cas no 2097949-67-0 (2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid)

2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-(pyridin-3-yl)piperidin-1-yl)propanoic acid
- 2-(2-pyridin-3-ylpiperidin-1-yl)propanoic acid
- 2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid
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- Inchi: 1S/C13H18N2O2/c1-10(13(16)17)15-8-3-2-6-12(15)11-5-4-7-14-9-11/h4-5,7,9-10,12H,2-3,6,8H2,1H3,(H,16,17)
- InChI Key: IMXHXIJHFGVYBL-UHFFFAOYSA-N
- SMILES: OC(C(C)N1CCCCC1C1C=NC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 270
- XLogP3: -1.3
- Topological Polar Surface Area: 53.4
2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P166121-500mg |
2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic Acid |
2097949-67-0 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1907-8533-0.5g |
2-(2-(pyridin-3-yl)piperidin-1-yl)propanoic acid |
2097949-67-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | P166121-1g |
2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic Acid |
2097949-67-0 | 1g |
$ 570.00 | 2022-06-03 | ||
TRC | P166121-100mg |
2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic Acid |
2097949-67-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1907-8533-10g |
2-(2-(pyridin-3-yl)piperidin-1-yl)propanoic acid |
2097949-67-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-8533-5g |
2-(2-(pyridin-3-yl)piperidin-1-yl)propanoic acid |
2097949-67-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-8533-0.25g |
2-(2-(pyridin-3-yl)piperidin-1-yl)propanoic acid |
2097949-67-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-8533-1g |
2-(2-(pyridin-3-yl)piperidin-1-yl)propanoic acid |
2097949-67-0 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-8533-2.5g |
2-(2-(pyridin-3-yl)piperidin-1-yl)propanoic acid |
2097949-67-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 |
2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on 2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid
Comprehensive Overview of 2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid (CAS No. 2097949-67-0)
2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid (CAS No. 2097949-67-0) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule combines a pyridine ring with a piperidine scaffold, linked to a propanoic acid moiety, making it a versatile intermediate for drug discovery. Its molecular formula, C13H18N2O2, and molecular weight of 234.30 g/mol, position it as a promising candidate for modulating biological targets, particularly in central nervous system (CNS) disorders and metabolic diseases.
The compound's pyridine-piperidine hybrid structure is a focal point for researchers exploring G-protein-coupled receptors (GPCRs) and enzyme inhibition. Recent studies highlight its potential in addressing neuroinflammation and neurodegenerative diseases, aligning with the growing demand for novel therapeutics in aging populations. Searches for "piperidine derivatives in drug design" and "pyridine-based CNS agents" reflect its relevance in current scientific discourse.
From a synthetic chemistry perspective, 2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid exemplifies advancements in heterocyclic chemistry. Its synthesis typically involves N-alkylation of piperidine derivatives followed by carboxylation, with yields optimized through microwave-assisted techniques—a topic frequently queried as "green synthesis of piperidine analogs." The compound's logP value (~1.5) suggests moderate lipophilicity, balancing membrane permeability and solubility, critical for oral bioavailability.
In drug formulation, this compound's carboxylic acid group enables salt formation, enhancing stability—a feature often searched as "improving API solubility with acid moieties." Patent analyses reveal its utility in allosteric modulator development for receptors like mGluR5, connecting to trending queries such as "next-gen Parkinson's disease treatments." Computational studies further predict its ADMET properties, with low cytochrome P450 inhibition risk, reducing drug-drug interaction concerns.
Beyond therapeutics, CAS No. 2097949-67-0 serves as a key reference standard in LC-MS analytical methods, addressing the need for "high-purity reference compounds" in quality control. Its UV absorption at 260 nm facilitates detection in HPLC protocols, while its crystalline form (melting point ~180°C) ensures handling stability—details often sought in "pharmaceutical characterization techniques" searches.
Environmental and regulatory profiles of 2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid are equally noteworthy. Biodegradability assessments align with "sustainable pharmaceutical chemistry" trends, while its absence from restricted substance lists ensures global compliance. Researchers frequently explore "REACH compliance for heterocyclic compounds"—a testament to its safe application spectrum.
Emerging applications include its role in proteolysis-targeting chimeras (PROTACs), linking to the booming field of "targeted protein degradation." The compound's hydrogen bond acceptor/donor count (3/1) makes it suitable for E3 ligase recruitment, a hot topic in oncology research. Such versatility explains rising searches for "piperidine linkers in bifunctional molecules."
In conclusion, 2-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid represents a multifaceted tool for modern medicinal chemistry. Its intersection with trending themes—neurotherapeutics, green chemistry, and targeted drug delivery—ensures sustained scientific interest. As demand grows for "small molecules with privileged scaffolds," this compound's unique architecture and diverse applicability will undoubtedly fuel further innovation across life sciences.
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